molecular formula C12H13ClN2O2 B2475714 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid CAS No. 1156900-43-4

5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid

Cat. No.: B2475714
CAS No.: 1156900-43-4
M. Wt: 252.7
InChI Key: PYDRZOYUEAQWEX-UHFFFAOYSA-N
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Description

5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The presence of a chlorine atom at the 5-position of the benzimidazole ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid typically involves the nucleophilic substitution of a suitable benzimidazole precursor. One common method involves the reaction of 5-chloro-1H-benzo[d]imidazole with a pentanoic acid derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The purification process may include recrystallization and column chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid involves its interaction with specific molecular targets. The chlorine atom at the 5-position enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. This mechanism is similar to other benzimidazole derivatives that act as enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-benzo[d]imidazole: Lacks the pentanoic acid side chain but shares the benzimidazole core structure.

    5-(5-Bromo-1H-benzo[d]imidazol-2-yl)pentanoic acid: Similar structure with a bromine atom instead of chlorine.

    5-(5-Methyl-1H-benzo[d]imidazol-2-yl)pentanoic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom at the 5-position and the pentanoic acid side chain makes 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid unique. These structural features contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

5-(6-chloro-1H-benzimidazol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-8-5-6-9-10(7-8)15-11(14-9)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDRZOYUEAQWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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